N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H23N5OS2 and its molecular weight is 389.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.
1. Chemical Structure and Synthesis
The compound is characterized by a complex structure featuring a thiadiazole ring and a cyano group. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the thiadiazole ring through condensation reactions.
- Introduction of the cyano group via nucleophilic substitution.
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. In one study, various synthesized thiadiazole derivatives were tested against several bacterial strains:
Compound | Bacterial Strains Tested | Activity Observed |
---|---|---|
IVa | E. coli (G-) | No activity |
IVb | Klebsiella pneumoniae (G-) | No activity |
IVc | Staphylococcus aureus (G+) | Good activity |
IVd | Streptococcus mutans (G+) | Good activity |
The results indicated that while some derivatives showed no activity against certain Gram-negative bacteria, they were effective against Gram-positive strains like Streptococcus mutans and Staphylococcus aureus .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism. In vitro assays revealed that certain thiadiazole derivatives exhibited promising MAO-A inhibitory activity:
Compound | IC50 Value (μM) | Remarks |
---|---|---|
Compound 6b | 0.060 ± 0.002 | Most potent MAO-A inhibitor |
Compound 6c | 0.241 ± 0.011 | Moderate inhibitor |
These findings suggest that modifications to the thiadiazole structure can significantly impact enzyme inhibition efficacy .
Case Study: Antibacterial Activity Against Streptococcus mutans
In a focused study on Streptococcus mutans, the compound demonstrated effective inhibition at concentrations as low as 10−2M. The agar diffusion method was employed to measure inhibition zones, revealing that certain derivatives had diameters exceeding 15 mm, indicating strong antibacterial potential .
Research Findings: Structure-Activity Relationship
A detailed investigation into the structure-activity relationship (SAR) of thiadiazole derivatives highlighted that substitutions on the aromatic ring significantly influenced biological activity. For example, compounds with electron-donating groups showed enhanced antibacterial properties compared to their electron-withdrawing counterparts .
4. Conclusion and Future Directions
This compound exhibits notable biological activities, particularly in antimicrobial and enzyme inhibition contexts. Future research should focus on:
- Expanding the library of synthesized derivatives to explore additional biological activities.
- Investigating the mechanism of action for observed antimicrobial effects.
- Conducting in vivo studies to assess therapeutic potential.
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS2/c1-11(2)18(5,10-19)21-15(24)9-25-17-23-22-16(26-17)20-14-7-6-12(3)13(4)8-14/h6-8,11H,9H2,1-5H3,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKAIFVLRGMHNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN=C(S2)SCC(=O)NC(C)(C#N)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.